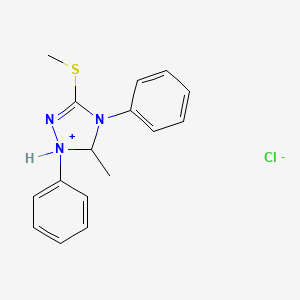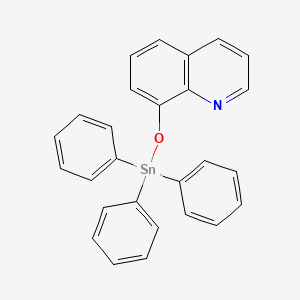
8-((Triphenylstannyl)oxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((Triphenylstannyl)oxy)quinoline is an organotin compound derived from quinoline. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring. The addition of the triphenylstannyl group to the quinoline structure enhances its chemical properties, making it useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-((Triphenylstannyl)oxy)quinoline typically involves the reaction of 8-hydroxyquinoline with triphenyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannyl ether linkage. The general reaction scheme is as follows:
8-Hydroxyquinoline+Triphenyltin chloride→this compound+Hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the stannyl group is oxidized to form triphenyltin oxide.
Reduction: The compound can be reduced to form the corresponding quinoline derivative and triphenyltin hydride.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Triphenyltin oxide and oxidized quinoline derivatives.
Reduction: Triphenyltin hydride and reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-((Triphenylstannyl)oxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stannylated intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 8-((Triphenylstannyl)oxy)quinoline involves its interaction with molecular targets through the stannyl group. The compound can form complexes with metal ions, which can influence various biochemical pathways. The stannyl group can also undergo redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: A precursor to 8-((Triphenylstannyl)oxy)quinoline, known for its chelating properties.
8-Aminoquinoline: Another derivative of quinoline, used in antimalarial drugs.
8-Nitroquinoline: Known for its use in synthetic organic chemistry.
Uniqueness: this compound is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties. This group enhances the compound’s ability to participate in various chemical reactions and form complexes with metal ions, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
57883-71-3 |
|---|---|
Fórmula molecular |
C27H21NOSn |
Peso molecular |
494.2 g/mol |
Nombre IUPAC |
triphenyl(quinolin-8-yloxy)stannane |
InChI |
InChI=1S/C9H7NO.3C6H5.Sn/c11-8-5-1-3-7-4-2-6-10-9(7)8;3*1-2-4-6-5-3-1;/h1-6,11H;3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
IZZZBUXADCIOKL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=CC5=C4N=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
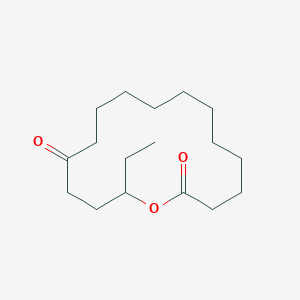
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
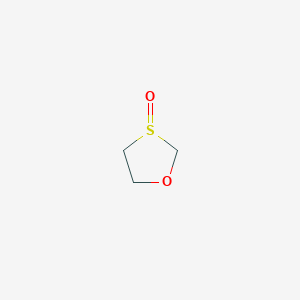
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)

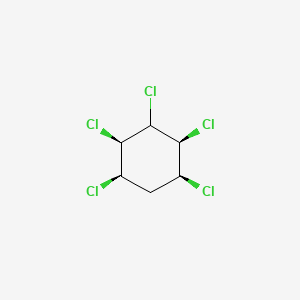
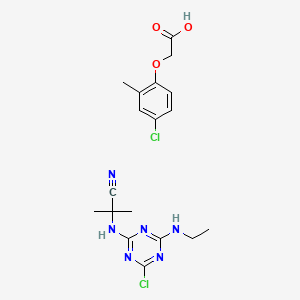
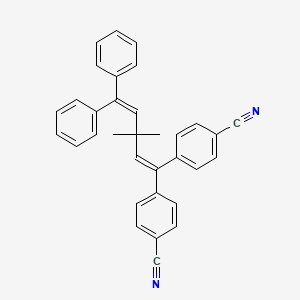
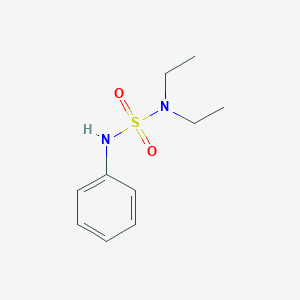
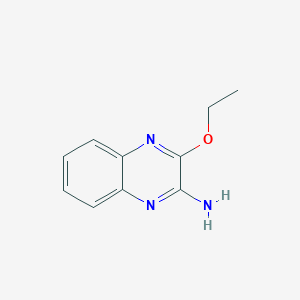

![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)
